Tert-butyl 3,3-difluorocyclobutylcarbamate
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Overview
Description
Tert-butyl 3,3-difluorocyclobutylcarbamate: is an organic compound with the chemical formula C9H15F2NO2. It is known for its unique structure, which includes a cyclobutyl ring substituted with two fluorine atoms and a tert-butyl carbamate group. This compound is used in various chemical and pharmaceutical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-difluorocyclobutylcarbamate typically involves the reaction of 3,3-difluorocyclobutanone with tert-butyl carbamate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,3-difluorocyclobutanone and tert-butyl carbamate.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate.
Procedure: The starting materials are mixed in the solvent, and the base is added slowly to initiate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluorocyclobutylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted cyclobutylcarbamates can be formed.
Hydrolysis Products: The primary products are the corresponding amine and carbon dioxide.
Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced derivatives of the compound.
Scientific Research Applications
Tert-butyl 3,3-difluorocyclobutylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules. Its stability and reactivity make it suitable for various biochemical assays.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents. The compound’s ability to interact with biological targets is of particular interest.
Industry: It is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluorocyclobutylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and catalysis.
Receptor Modulation: It can interact with receptors on cell surfaces, altering their activity and signaling pathways.
Comparison with Similar Compounds
Tert-butyl 3,3-difluorocyclobutylcarbamate can be compared with other similar compounds, such as:
Tert-butyl 3,3-difluorocyclopropylcarbamate: This compound has a cyclopropyl ring instead of a cyclobutyl ring, leading to different reactivity and stability.
Tert-butyl 3,3-difluorocyclopentylcarbamate: The cyclopentyl ring provides different steric and electronic properties compared to the cyclobutyl ring.
Tert-butyl 3,3-difluorocyclohexylcarbamate: The larger cyclohexyl ring affects the compound’s conformational flexibility and reactivity.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
tert-butyl N-(3,3-difluorocyclobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)12-6-4-9(10,11)5-6/h6H,4-5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWSUTXVTWBHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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